molecular formula C15H10Cl2N2O2 B3035913 3-(3,4-dichlorophenoxy)-1-methyl-2(1H)-quinoxalinone CAS No. 338774-58-6

3-(3,4-dichlorophenoxy)-1-methyl-2(1H)-quinoxalinone

Cat. No.: B3035913
CAS No.: 338774-58-6
M. Wt: 321.2 g/mol
InChI Key: BXJCIIULCWDPGN-UHFFFAOYSA-N
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Description

3-(3,4-Dichlorophenoxy)-1-methyl-2(1H)-quinoxalinone is a synthetic organic compound that belongs to the quinoxalinone family This compound is characterized by the presence of a quinoxalinone core substituted with a 3,4-dichlorophenoxy group and a methyl group

Properties

IUPAC Name

3-(3,4-dichlorophenoxy)-1-methylquinoxalin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2N2O2/c1-19-13-5-3-2-4-12(13)18-14(15(19)20)21-9-6-7-10(16)11(17)8-9/h2-8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXJCIIULCWDPGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C(C1=O)OC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dichlorophenoxy)-1-methyl-2(1H)-quinoxalinone typically involves the reaction of 3,4-dichlorophenol with 1-methyl-2(1H)-quinoxalinone under specific conditions. One common method involves the use of a base such as sodium hydroxide in a solvent like dioxane, followed by heating the reaction mixture to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dichlorophenoxy)-1-methyl-2(1H)-quinoxalinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form quinoxaline derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced quinoxalinone derivatives.

    Substitution: The dichlorophenoxy group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while substitution reactions can produce a variety of substituted quinoxalinone compounds.

Scientific Research Applications

3-(3,4-Dichlorophenoxy)-1-methyl-2(1H)-quinoxalinone has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3,4-dichlorophenoxy)-1-methyl-2(1H)-quinoxalinone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3,4-Dichlorophenoxy)-1-methyl-2(1H)-quinoxalinone is unique due to the presence of both the dichlorophenoxy and methyl groups, which confer specific chemical and biological properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(3,4-dichlorophenoxy)-1-methyl-2(1H)-quinoxalinone
Reactant of Route 2
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3-(3,4-dichlorophenoxy)-1-methyl-2(1H)-quinoxalinone

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